molecular formula C10H18S B13241499 Spiro[4.5]decane-8-thiol

Spiro[4.5]decane-8-thiol

Cat. No.: B13241499
M. Wt: 170.32 g/mol
InChI Key: OGXXILIRJYXMQC-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-8-thiol is a specialized chemical building block featuring a unique spirocyclic framework, which is highly valued in medicinal chemistry and organic synthesis. The spiro[4.5]decane scaffold is recognized for its three-dimensional structure, which provides conformational rigidity and can improve the physicochemical properties of potential drug candidates. This makes it a precious isostere for other spirocyclic systems used in the development of molecules that target G protein–coupled receptors (GPCRs) and for peptidomimetics . The thiol (-SH) functional group on the spirocyclic core offers a highly reactive handle for further chemical modification. It is particularly useful in conjugation reactions, such as the formation of disulfide bonds or Michael additions, and for the synthesis of thioglycoside derivatives. Thioglycosides have shown potential as biological inhibitors and are investigated for their anticancer activity . As such, this compound serves as a key intermediate for constructing more complex molecules for screening against various biological targets. Its applications extend to material science, where its rigid structure can contribute to developing novel polymers with specific properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

spiro[4.5]decane-8-thiol

InChI

InChI=1S/C10H18S/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2

InChI Key

OGXXILIRJYXMQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)S

Origin of Product

United States

Synthetic Methodologies for Spiro 4.5 Decane 8 Thiol and Its Derivatives

Strategies for Constructing the Spiro[4.5]decane Core

The formation of the spiro[4.5]decane core, characterized by a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, can be accomplished through several strategic approaches, including cyclization reactions catalyzed by acids or metals, intramolecular rearrangements, and cycloaddition reactions.

Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization represents a fundamental approach to the synthesis of the spiro[4.5]decane skeleton. This method typically involves the use of a protic or Lewis acid to promote an intramolecular reaction that forms the spirocyclic system. For instance, the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution can yield 1,4-dioxaspiro[4.5]decan-8-one, a key intermediate. organic-chemistry.org Studies have shown that the choice of acid catalyst and reaction conditions can significantly influence the yield and reaction time. Acetic acid has been identified as an effective catalyst for this transformation. organic-chemistry.org A patented method describes the synthesis of 1,4-dioxo spiro[4.5]decan-8-one from 1,4,9,12-tetra oxa-s dispiro[4.2.4.2]tetradecane using a weak acid acrylic cationic exchange resin as a catalyst in an aqueous medium. google.com This process offers an environmentally conscious approach by avoiding the use of large quantities of strong acids and organic solvents. google.com

Metal-Catalyzed Ring Closures (e.g., Palladium, Gold(I), Iron(II)-catalyzed approaches)

Transition metal catalysis offers powerful and versatile methods for constructing the spiro[4.5]decane core, often with high efficiency and stereoselectivity.

Palladium-catalyzed approaches have been successfully employed. For example, the asymmetric synthesis of spiro[4.5]-1-one compounds has been achieved using palladium catalysts. mdpi.com

Gold(I)-catalyzed reactions have emerged as a particularly effective strategy. The Gold(I)-catalyzed vinylogous Conia ene reaction of 4-alkyne tethered cyclohex-2-enones provides a route to densely functionalized spiro[4.5]deca-1,6-diene-8-ones under mild conditions and with a broad substrate scope. organic-chemistry.org This method is noted for its atom economy. organic-chemistry.org

Iron(II)-catalyzed approaches have also been reported for the synthesis of spiro[4.5]decane derivatives. In 2024, an Iron(II)-catalyzed method was used to synthesize polyfunctionalized cyclopentylamines, which can be components of a spiro[4.5]decane system. mdpi.com

CatalystReaction TypeStarting Material ExampleProduct TypeKey Advantages
PalladiumAsymmetric Synthesis-Spiro[4.5]-1-oneHigh enantioselectivity
Gold(I)Vinylogous Conia Ene4-alkyne tethered cyclohex-2-enoneDensely functionalized spiro[4.5]deca-1,6-diene-8-oneMild conditions, wide substrate scope, atom economy
Iron(II)Cycloaddition2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines2-amino-spiro[4.5]decane-6-ones-

Intramolecular Reactions for Spiro-System Formation (e.g., Schmidt Reaction, Vinylogous Conia Ene Reaction)

Intramolecular reactions provide a powerful means of forming the spirocyclic system in a single, often highly controlled, step.

The intramolecular Schmidt reaction of ketones and alkyl azides has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This reaction involves the acid-catalyzed rearrangement of an azide (B81097) intermediate to form a lactam, which is a derivative of the spiro[4.5]decane system. mdpi.com

The vinylogous Conia ene reaction , as mentioned previously, is a potent intramolecular thermal cyclization of unsaturated carbonyl compounds. organic-chemistry.org The gold(I)-catalyzed version of this reaction has proven particularly useful for the construction of functionalized spiro[4.5]decanes. organic-chemistry.org

Cycloaddition Approaches for Spiro[4.5]decane Assembly (e.g., [3+2] Cycloaddition, (4+1) Cycloaddition)

Cycloaddition reactions offer a convergent and efficient strategy for the construction of the spiro[4.5]decane framework by combining two smaller molecules.

A [3+2] cycloaddition approach has been developed for the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method involves the reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines, facilitated by cooperative photocatalysis and organic phosphoric acid catalysis. mdpi.com This reaction proceeds with high diastereoselectivity and aligns with the principles of green chemistry due to its 100% atom conversion and catalyst-free nature (photocatalyst- and metal catalyst-free). mdpi.com

Introduction and Functionalization of the Thiol Group at Position 8

Once the spiro[4.5]decane core is established, specifically as a ketone at the 8-position (spiro[4.5]decan-8-one), the next critical step is the introduction of the thiol group.

Direct Thiolation Strategies

Direct thiolation of a ketone to a thiol is a challenging transformation, as the corresponding thione is the more common product. However, the conversion of a ketone to a thione, followed by reduction, provides a viable pathway to the desired thiol.

A common method for the thionation of ketones is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is known to be a mild and effective thionating agent for ketones, converting them into the corresponding thioketones (thiones). organic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org

Following the formation of spiro[4.5]decane-8-thione, a subsequent reduction step would be necessary to yield the final product, spiro[4.5]decane-8-thiol. Standard reducing agents capable of reducing a thione to a thiol could be employed for this purpose.

Precursor Synthesis and Thiol-Generating Reactions (e.g., from sulfoxides, thiirane (B1199164) derivatives)

The introduction of a thiol group onto the spiro[4.5]decane skeleton requires robust and reliable chemical transformations. The synthesis typically involves the preparation of a suitable precursor molecule followed by a specific thiol-generating reaction.

One potential pathway involves the reduction of a corresponding spiro[4.5]decane-8-sulfoxide. Stoichiometrically, the reaction of a sulfoxide (B87167) with a thiol results in the formation of a disulfide and the corresponding sulfide (B99878) (the reduced sulfoxide) sci-hub.ru. While this reaction is typically used to oxidize thiols, the reverse—reduction of a sulfoxide to a sulfide, which could then be converted to a thiol—is a plausible, albeit multi-step, approach. More direct reduction methods for sulfoxides would be necessary for a eficient synthesis.

A more common and direct approach is the nucleophilic substitution of a leaving group at the C-8 position of the spiro[4.5]decane ring with a sulfur nucleophile. Precursors such as spiro[4.5]decan-8-yl halides or sulfonates (e.g., tosylates, mesylates) are ideal substrates. These can be reacted with various thiolating agents.

Common Thiol-Generating Reactions:

ReagentReaction TypeDescription
Sodium hydrosulfide (B80085) (NaSH)Nucleophilic SubstitutionA direct method where a halide or sulfonate is displaced by the hydrosulfide ion.
Thiourea (B124793)Nucleophilic Substitution followed by HydrolysisThe precursor reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.
Thioacetate (B1230152)Nucleophilic Substitution followed by HydrolysisPotassium thioacetate can be used to displace a leaving group, forming a thioester which is subsequently hydrolyzed to the thiol.
Hexamethyldisilathiane ((TMS)₂S)With Fluoride (B91410) ActivationIn the presence of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), this reagent can convert alkyl halides into the corresponding thiols in high yields ias.ac.in.

The synthesis of thiols is a challenging field due to the sensitivity of the thiol group to oxidation, which can lead to the formation of disulfides nih.gov. Therefore, reaction conditions must be carefully controlled, often under an inert atmosphere. The use of protected thiol precursors, such as trityl thiols, is a common strategy. The trityl group can be removed under acidic conditions, for instance with trifluoroacetic acid (TFA) and a scavenger like triethylsilane (Et₃SiH), to liberate the free thiol as the final step nih.govmdpi.com.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral this compound, where the spiro-carbon and the carbon bearing the thiol group can both be stereocenters, requires sophisticated asymmetric synthesis techniques to control the absolute and relative stereochemistry.

Asymmetric Catalysis (e.g., BINOL-derived Phosphoric Acid Catalysis, Chiral Auxiliary-Assisted Methods)

BINOL-derived Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) based on the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold are powerful organocatalysts for a vast number of asymmetric transformations escholarship.org. These Brønsted acids operate by forming hydrogen bonds with substrates, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction escholarship.orgacs.org. While their direct application to this compound synthesis is not extensively documented, their utility in controlling stereocenters in spirocyclization reactions is well-established mdpi.com. For instance, a CPA could catalyze an enantioselective intramolecular cyclization or an addition reaction to a prochiral spirocyclic precursor.

The efficacy of these catalysts is highly dependent on the substituents at the 3,3' positions of the BINOL backbone, where bulky groups are generally crucial for high stereoinduction acs.orgcam.ac.uk.

Table of Common BINOL-Derived Phosphoric Acid Catalysts:

Catalyst Abbreviation3,3'-SubstituentsTypical Applications
PA 1HEarly applications, Mannich reactions acs.org.
PA 2, PA 3SiMe₃, SiPh₃Popular catalysts with broad applications acs.org.
PA 5-10Aryl groups (e.g., Ph, 2,4,6-iPr₃C₆H₂)Sterically demanding groups for high enantioselectivity acs.org.
(S)-TCYP2,4,6-tricyclohexylphenylSite-selective acylation escholarship.org.

Chiral Auxiliary-Assisted Methods

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction wikipedia.org. After the desired stereocenter is set, the auxiliary is removed and can often be recycled wikipedia.orgsigmaaldrich.com. This strategy is highly effective for synthesizing enantiomerically pure compounds sigmaaldrich.com.

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct either the spirocyclization step or a reaction at the C-8 position. For example, Evans' oxazolidinone auxiliaries or Oppolzer's camphorsultam could be used to control the stereochemistry of an alkylation or addition reaction on an acyclic precursor before the spiro ring is formed wikipedia.org. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven to be highly effective in asymmetric synthesis sigmaaldrich.comscielo.org.mx.

Examples of Chiral Auxiliaries:

Auxiliary TypeExample StructureKey Features
Oxazolidinones(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePopularized by David A. Evans; effective in asymmetric alkylation and aldol (B89426) reactions wikipedia.org.
CamphorsultamOppolzer's sultamProvides high stereoselectivity due to its rigid bicyclic structure.
Pseudoephedrine(1S,2S)-(+)-PseudoephedrineUsed for asymmetric alkylation of enolates wikipedia.org.
Bicyclic LactamsVariousEmployed in enantioselective SₙAr reactions to create spiro-oxoindoles aragen.comresearchgate.net.

Diastereoselective Control in Spirocyclization Reactions

When synthesizing derivatives with multiple stereocenters, such as substituted spiro[4.5]decane-8-thiols, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective control in spirocyclization can be achieved through various cascade or tandem reactions where multiple bonds and stereocenters are formed in a single operation.

Methods for achieving high diastereoselectivity include:

Iridium-Catalyzed Annulation: The [3+2] annulation of N-sulfonyl ketimines with nitro-olefins has been shown to generate three consecutive stereogenic centers with excellent diastereoselectivity, leading to nitro-substituted spirocyclic compounds acs.org.

Photocatalysis and Organocatalysis: A synergistic approach combining photocatalysis and organic phosphoric acid catalysis has been used for the [3+2] cycloaddition of cyclopropylamines with olefins to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) mdpi.com.

Tandem Michael Addition/Cyclization: The reaction of specific precursors can trigger a cascade sequence, such as a Michael addition followed by a 5-exo-dig cyclization, to construct spirocyclic systems in a diastereoselective manner researchgate.net.

Substrate Control: The inherent stereochemistry of a complex starting material can direct the formation of new stereocenters, as seen in the stereocontrolled synthesis of spiroacetals from D-glucose researchgate.net.

These strategies underscore the importance of reaction design in selectively forming one diastereomer over others, which is critical for the synthesis of complex, biologically active molecules.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances mdpi.com.

Key green approaches applicable to this synthesis include:

Catalysis: The use of catalysts, particularly organocatalysts like the BINOL-derived phosphoric acids mentioned previously, is a cornerstone of green chemistry. Catalytic methods reduce waste by allowing for lower catalyst loadings (often 1-5 mol%) compared to stoichiometric reagents and can enable milder reaction conditions mdpi.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Tandem or one-pot reactions, such as the Ugi/radical spirocyclization sequences, are highly atom-economical as they build molecular complexity efficiently mdpi.comresearchgate.net.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives (e.g., water, ethanol, ionic liquids) or developing solvent-free reaction conditions can significantly reduce environmental harm mdpi.com. Asymmetric Michael additions of thiols to enones have been successfully catalyzed by chiral scandium complexes in water rsc.org.

Energy Efficiency: Employing methods like microwave irradiation or flow chemistry can often reduce reaction times, improve yields, and lower energy consumption compared to conventional batch processing mdpi.com.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Reactivity and Reaction Mechanisms Involving the Thiol Functionality

Thiyl Radical Chemistry in Spiro[4.5]decane Systems

The generation and subsequent reactions of thiyl radicals derived from Spiro[4.5]decane-8-thiol are of particular interest due to their applications in constructing complex molecular architectures.

Thiyl radicals (RS•) are readily formed from their corresponding thiols (RSH) through various methods. For this compound, these methods typically involve the homolytic cleavage of the S-H bond. Common initiators for this process include azobisisobutyronitrile (AIBN) or benzoyl peroxide, which upon thermal or photochemical decomposition, generate radicals that can abstract the hydrogen atom from the thiol.

Table 1: Common Methods for Thiyl Radical Generation

MethodInitiator/ConditionsDescription
Hydrogen Abstraction AIBN, heatAIBN decomposes to form radicals that abstract the hydrogen atom from the S-H bond.
Photolysis UV lightDirect photolysis of the corresponding disulfide can lead to homolytic cleavage of the S-S bond.

The thiyl radical derived from this compound can undergo a variety of addition and cyclization reactions. A notable example is its participation in dearomative spirocyclization reactions. In these processes, the thiyl radical can add to an aromatic system, leading to the formation of a spirocyclic product. This dearomatization step is a powerful tool for converting simple aromatic precursors into complex three-dimensional structures.

One specific pathway is ipso-cyclization, where the thiyl radical attacks an aromatic ring at the position already bearing a substituent. This can lead to the formation of a spirocyclic intermediate that can then undergo further reactions. While specific examples detailing the ipso-cyclization of the Spiro[4.5]decane-8-thiyl radical are not extensively documented, the general mechanism is a well-established concept in radical chemistry.

Thiyl radicals are excellent hydrogen atom transfer (HAT) agents due to the relatively weak S-H bond. The Spiro[4.5]decane-8-thiyl radical can participate in HAT cascades, where it abstracts a hydrogen atom from a suitable donor to propagate a radical chain reaction. This property is crucial in various synthetic methodologies, including the reduction of alkyl halides and the deoxygenation of alcohols.

The efficiency of these HAT reactions is dependent on the bond dissociation energies of the involved species. The relatively low bond dissociation energy of the S-H bond in thiols makes them effective for mediating these transformations.

Nucleophilic and Electrophilic Reactivity of the Thiol Group

Beyond radical chemistry, the thiol group of this compound exhibits both nucleophilic and, under certain conditions, electrophilic character.

The nucleophilic nature of the thiol group allows it to participate in the ring-opening of strained heterocycles, such as epoxides and aziridines. In these reactions, the thiolate anion, formed by deprotonation of the thiol, acts as the nucleophile, attacking one of the electrophilic carbon atoms of the ring. This results in the formation of a new carbon-sulfur bond and the opening of the heterocyclic ring.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the heterocycle.

This compound can act as a nucleophile in Michael additions, a conjugate addition reaction to α,β-unsaturated carbonyl compounds. In the presence of a base, the thiol is deprotonated to form the more nucleophilic thiolate, which then adds to the β-carbon of the Michael acceptor. This reaction is a highly efficient method for forming carbon-sulfur bonds.

Table 2: Examples of Michael Acceptors for Thiol Addition

Michael AcceptorProduct Type
α,β-Unsaturated Ketonesβ-Thio Ketone
α,β-Unsaturated Estersβ-Thio Ester
α,β-Unsaturated Nitrilesβ-Thio Nitrile

The resulting Michael adducts are valuable intermediates for further synthetic transformations.

Oxidation Reactions of the Thiol Moiety (e.g., formation of sulfoxides, sulfones, disulfides)

The thiol group (-SH) of this compound is a versatile functional group that readily participates in oxidation reactions, leading to a variety of sulfur-containing products. The principal oxidation states accessible from the thiol are disulfides, sulfenic acids (unstable), sulfinic acids, and sulfonic acids. The corresponding spiro[4.5]decane derivatives would be sulfoxides and sulfones. The specific product obtained depends largely on the choice of oxidizing agent and the reaction conditions.

Disulfide Formation: One of the most common reactions of thiols is their oxidation to disulfides. This oxidative coupling can be achieved using mild oxidizing agents. For instance, treatment with iodine (I₂) or hydrogen peroxide (H₂O₂) can induce the dimerization of a thiol to form a disulfide-bridged spiro-compound. smolecule.com This reaction is a cornerstone of thiol chemistry and is relevant in various contexts, from organic synthesis to biological systems. A pertinent example, although involving a more complex derivative, is the synthesis of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), which features a disulfide bond linking a cystine molecule to two spiro[4.5]decane units. nih.govacs.org This highlights the capability of the spiro[4.5]decane framework to support disulfide linkages.

Formation of Sulfoxides and Sulfones: Stronger oxidizing agents are required to access higher oxidation states of sulfur. The thiol or its corresponding disulfide can be oxidized to form sulfinic acids and subsequently sulfonic acids, or in the context of related structures, sulfoxides and sulfones. Common reagents for these transformations include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). For a related compound, 1-Oxa-4-thia-8-azaspiro[4.5]decane, oxidation under specific conditions has been shown to yield the corresponding sulfoxide (B87167) or sulfone. It is expected that this compound would exhibit similar reactivity. The stepwise oxidation would first yield a spiro[4.5]decane-8-sulfenic acid, which is typically unstable and readily oxidizes further to spiro[4.5]decane-8-sulfinic acid and finally to spiro[4.5]decane-8-sulfonic acid.

The table below summarizes the expected oxidation reactions of the thiol moiety in this compound.

Product TypeOxidizing Agent(s)Expected Product Name
DisulfideIodine (I₂), Hydrogen Peroxide (H₂O₂) (mild conditions)Bis(spiro[4.5]decan-8-yl) disulfide
Sulfoxidemeta-Chloroperbenzoic acid (m-CPBA), Hydrogen Peroxide (H₂O₂)Spiro[4.5]decane-8-sulfoxide
SulfonePotassium permanganate, Hydrogen Peroxide (stronger conditions)Spiro[4.5]decane-8-sulfone

This table presents expected reactions based on general thiol chemistry and reactions of similar spirocyclic compounds. smolecule.com

Conformational Analysis and its Influence on Reaction Pathways

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its reactivity. In this compound, the spirocyclic core, which consists of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, imposes significant conformational constraints that, in turn, influence the accessibility and reactivity of the thiol group at the C-8 position of the cyclohexane ring.

The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. This places the substituents in either axial or equatorial positions. The orientation of the C-8 thiol group—whether it preferentially occupies an axial or equatorial position—has a profound impact on its chemical behavior. An equatorial thiol group is generally more sterically accessible to incoming reagents than an axial one, which can be shielded by other parts of the ring system.

Furthermore, non-covalent interactions can stabilize specific conformations and thereby modulate reactivity. iucr.org In the context of this compound, intramolecular hydrogen bonding or interactions with the solvent or other reagents can lock the molecule into a preferred conformation, pre-organizing it for a specific reaction pathway. iucr.org The protein environment can achieve remarkable specificity in thiol reactions by stabilizing the transition state through a network of electrostatic and polar interactions, a principle that highlights the sensitivity of thiol reactivity to its immediate surroundings. acs.org The conformation of reacting partners is also crucial; for instance, the reactivity of α,β-unsaturated carbonyl compounds with thiols is significantly influenced by whether the carbonyl system is in an s-cis or s-trans conformation. nih.gov

The table below outlines key conformational considerations and their potential influence on the reactivity of this compound.

Conformational FactorInfluence on Reaction Pathways
Axial vs. Equatorial Thiol The steric accessibility of the thiol group is determined by its position. An equatorial -SH group is generally more exposed and reactive towards bulky reagents compared to a more hindered axial -SH group.
Ring Conformation The chair conformation of the cyclohexane ring dictates the geometry of the transition state, potentially favoring specific stereochemical outcomes in reactions like nucleophilic substitution or oxidation.
Transition State Stabilization The rigid spiro[4.5]decane framework can lead to more defined transition state geometries, potentially increasing the stereoselectivity of reactions compared to more flexible acyclic thiols. rsc.org
Non-covalent Interactions Intramolecular or intermolecular interactions (e.g., hydrogen bonding) can lock the conformation, enhancing selectivity and directing the course of a reaction. iucr.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of Spiro[4.5]decane-8-thiol. The asymmetry introduced by the thiol group at the C-8 position of the cyclohexane (B81311) ring results in a complex and unique set of signals.

The ¹H NMR spectrum is used to identify the chemical environment of all protons in the molecule. For this compound, the spectrum would be characterized by a series of overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the methylene (B1212753) (CH₂) and methine (CH) protons of the cyclopentane (B165970) and cyclohexane rings. The proton attached to the sulfur atom (SH) would likely appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration. The proton on the carbon bearing the thiol group (H-8) would be expected at a downfield shift compared to the other ring protons due to the deshielding effect of the sulfur atom.

Expected ¹H NMR Data for this compound (Note: This table is illustrative, based on typical chemical shifts for similar structures.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Cyclopentane protons (8H)~1.4 - 1.7Multiplet (m)
Cyclohexane protons (8H)~1.5 - 2.0Multiplet (m)
H-8 (methine proton)~2.8 - 3.2Multiplet (m)
SH (thiol proton)~1.3 - 2.0Singlet (s) or Triplet (t)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show ten distinct signals. A key feature is the spiro-carbon (C-5), a quaternary carbon that typically appears in a unique region of the spectrum. The carbon atom bonded to the thiol group (C-8) would be shifted downfield relative to the other secondary carbons in the cyclohexane ring. Data from the parent compound, Spiro[4.5]decane, serves as a baseline for predicting these shifts. nih.gov

Expected ¹³C NMR Data for this compound (Note: This table is illustrative, based on data for Spiro[4.5]decane and known substituent effects.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Cyclopentane Carbons (C1, C2, C3, C4)~25 - 40
Spiro Carbon (C5)~45 - 55
Cyclohexane Carbons (C6, C7, C9, C10)~20 - 40
Thiol-bearing Carbon (C8)~40 - 50

To unambiguously assign all proton and carbon signals, especially given the significant signal overlap in the 1D spectra, two-dimensional NMR experiments are essential. escholarship.orguct.ac.zaudelar.edu.uy

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the cyclopentane and cyclohexane rings, differentiating protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the direct assignment of a proton signal to the carbon signal it is attached to, simplifying the complex aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for identifying the quaternary spiro-carbon by observing correlations from nearby protons. It would also confirm the position of the thiol group by showing correlations from the H-8 proton to adjacent carbons (C-7 and C-9). youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₈S, with a molecular weight of approximately 170.31 g/mol . ambeed.com

HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₈S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the formula. The analysis of fragmentation patterns in other spirocyclic systems suggests that characteristic dissociation pathways often involve the scission of bonds adjacent to the spiro-carbon. aip.org Other likely fragmentation would include the loss of the thiol group (•SH) or hydrogen sulfide (B99878) (H₂S).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the spectrum of this compound, the most telling absorption bands would confirm the presence of the thiol and the alkane framework. In related spiro-thiazolidine compounds, characteristic peaks for C-H aliphatic stretches are observed around 2925-2940 cm⁻¹. nih.govresearchgate.net The key signature for the thiol would be the S-H stretching vibration.

Expected Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Alkyl C-HStretch2850 - 2960Strong
Thiol S-HStretch2550 - 2600Weak
CH₂Bend (Scissoring)~1465Medium

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is paramount for understanding the structure-property relationships of complex molecules like spiro[4.5]decane derivatives.

In the context of the spiro[4.5]decane core, X-ray diffraction studies have been instrumental in confirming the geometry of the fused ring system. For instance, the analysis of various derivatives reveals detailed conformational features of both the cyclopentane and cyclohexane rings. Studies on 6,10-dioxaspiro[4.5]decane derivatives have shown that the spiro system consists of a five-membered cyclopentane ring connected to a six-membered oxygen-containing ring through a central spiro carbon atom. mdpi.comresearchgate.net The precise bond angles and lengths determined by this method are crucial for validating computational models and understanding steric and electronic effects within the molecule. mdpi.com

A key challenge in the study of spiro[4.5]decane systems is the conformational flexibility of the five- and six-membered rings. The cyclohexane ring can adopt chair, boat, or twist-boat conformations, while the cyclopentane ring exists in envelope or twist forms. Spectroscopic methods in solution, such as NMR, may provide averaged information, but X-ray crystallography captures a precise snapshot of the molecule's conformation in the solid state, thereby resolving ambiguities.

For example, the crystallographic analysis of 6′-C-spiro-thymidine, which features a 1-oxaspiro[4.5]decane skeleton, revealed that the six-membered ring adopts a chair conformation with the 5′-OH group in an equatorial position. jst.go.jp This specific conformation is critical for its biological function and interaction with other molecules. The study also confirmed an S-type sugar conformation from the crystal structure. jst.go.jp Similarly, in studies of other spiro[4.5]decane derivatives, X-ray analysis has been used to unambiguously assign the relative stereochemistry and confirm that structural assignments based on other data were correct. acs.org This level of detail is essential for designing molecules with specific shapes and functionalities, particularly in the development of chiral ligands and therapeutic agents. acs.orgscispace.com

Table 1: Example Crystallographic Data for Spiro[4.5]decane Derivatives

Compound Formula Crystal System Space Group Key Conformational Features Reference
8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione C₁₇H₁₉NO₄ Monoclinic P2₁/c The structure consists of a phenyl ring and a 6,10-dioxaspiro[4.5]decane-7,9-dione group connected by a C spiro atom. mdpi.com
8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione C₁₆H₁₆O₅ Monoclinic P2₁/c Similar to its dimethylamino counterpart, featuring a five-membered cyclopentane ring and an O-containing six-membered ring. mdpi.com
6′-C-spiro-thymidine Not Specified Not Specified Not Specified The six-membered ring exists in a chair conformation; the sugar conformation is S-type. jst.go.jp
8-aza-spiro[4.5]decane derivative C₂₄H₃₅N₃O₂ Orthorhombic Pbca The crystal structure was resolved, although twinning was suspected. harvard.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis and purification of synthetic compounds. For spiro[4.5]decane derivatives, which are often synthesized as mixtures of stereoisomers or with residual impurities, chromatographic techniques are vital for isolating the desired product in high purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of spiro[4.5]decane-based compounds and for preparative separation. The method's high resolution allows for the separation of closely related compounds, including diastereomers and enantiomers (when using a chiral stationary phase).

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For example, crude oligopiperidines containing an 8-aza-spiro[4.5]decane unit have been purified using RP-HPLC with a linear gradient of acetonitrile (B52724) in water. harvard.edu In other applications, the separation of diastereomers of spiro-THF scaffolds, which proved challenging by various chromatographic methods, was achieved after converting them to ester derivatives and using normal phase chromatography. nih.gov Chiral HPLC, utilizing columns with a chiral stationary phase like Daicel Chiralpak AD, has been successfully used to separate enantiomers of spiro[4.5]decane-containing ligands. scispace.com

Table 2: Example HPLC Methods for Spiro[4.5]decane Derivatives

Compound Type HPLC Method Column Mobile Phase Application Reference
1,3,8-Triazaspiro[4.5]decane derivative Reversed-Phase (RP) Newcrom R1 Acetonitrile, Water, Phosphoric Acid Analysis sielc.com
Oligopiperidines (8-aza-spiro[4.5]decane) Reversed-Phase (RP) Not Specified Linear gradient (0-80%) of Acetonitrile/Water Purification harvard.edu
Spiro bis(isoxazoline) Ligands (SPRIXs) Chiral Stationary Phase Daicel Chiralpak AD Not Specified Separation of enantiomers scispace.com
p-OMe-benzoyl esters of spiro-THF scaffolds Normal Phase Not Specified Not Specified Separation of diastereomers nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for identifying compounds, assessing purity, and quantifying their presence in complex mixtures, such as biological samples.

In the analysis of spiro[4.5]decane derivatives, LC-MS is used to confirm the molecular weight of the separated components as they elute from the HPLC column. This provides an additional layer of confirmation for peak identity and purity. For instance, in the synthesis of novel inhibitors for cystinuria, LC-MS/MS was used to quantify the parent drug, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), and its major metabolite in plasma samples, providing crucial pharmacokinetic data. nih.govresearchgate.net Analytical methods often specify the LC conditions (gradient, column) and the mass spectrometry parameters used for detection. semanticscholar.org

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations for Molecular Properties and Reactivity Prediction

Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Spiro[4.5]decane-8-thiol. These calculations can predict a range of molecular properties that govern its reactivity.

Key molecular properties such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis help in predicting how the molecule will behave in a chemical reaction. The thiol (-SH) group significantly influences the electronic properties, with the sulfur atom's lone pairs often participating in hyperconjugative interactions with adjacent orbitals, which can modulate ring strain and reactivity. smolecule.com For instance, the HOMO is typically localized on the sulfur atom, indicating its role as the primary site for electrophilic attack. The MEP map would highlight the nucleophilic character of the sulfur atom and the slightly electrophilic nature of the thiol hydrogen.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar thiol-containing compounds calculated at the B3LYP/6-31G(d) level of theory.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack at the sulfur atom.
LUMO Energy+1.2 eVRelates to the ability to accept electrons; influences reactions with nucleophiles.
HOMO-LUMO Gap7.7 eVCorrelates with chemical stability and reactivity.
Dipole Moment~1.5 DIndicates moderate polarity of the molecule.
NBO Charge on Sulfur-0.15 eConfirms the nucleophilic nature of the thiol group.

Reaction Mechanism Elucidation through Computational Modeling

Identifying the geometry and energy of transition states (TS) is paramount to understanding reaction kinetics. For reactions involving the thiol group of this compound, such as its addition to an alkene (a thiol-ene reaction), computational methods can locate the high-energy TS structure. researchgate.net Quantum chemical calculations often show a strong directionality in the formation of intermediates like thiiranium ions, favoring a spiro-like transition state where the sulfur atom's substituents are oriented orthogonally to the plane of the reacting double bond. nih.gov Analysis of the imaginary frequency of the TS confirms that it is a true first-order saddle point on the potential energy surface, connecting reactants to products.

The energetic landscape, or potential energy surface, provides a comprehensive view of a chemical reaction. DFT calculations can map this landscape, revealing the relative energies of all species involved. For example, in the oxidation of this compound to its corresponding disulfide, the energetic profile would show the initial reactants, the transition state for S-H bond cleavage and S-S bond formation, and the final product. The activation energy (the energy difference between the reactants and the transition state) derived from this landscape is a key predictor of the reaction rate. conicet.gov.ar Computational analysis can also reveal whether a reaction is likely to be thermodynamically or kinetically controlled by comparing the energies of possible products and the barriers to their formation. rsc.org

Table 2: Illustrative Energetic Profile for a Hypothetical Thiol Reaction Relative energies (in kcal/mol) for the Michael addition of this compound to an α,β-unsaturated carbonyl compound.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Electrophile
Transition State+15.2Highest energy point during C-S bond formation.
Intermediate-5.7A transient species formed after the initial attack.
Product-12.4The final, stable adduct.

Conformational Analysis and Dynamics of this compound

The three-dimensional structure and flexibility of this compound are crucial to its function and reactivity. The spirocyclic system, which joins a cyclopentane (B165970) and a cyclohexane (B81311) ring through a single carbon atom, imposes significant conformational constraints. nist.gov The cyclohexane ring typically exists in a chair conformation, but boat or twist-boat forms are also possible. researchgate.netnih.gov The cyclopentane ring is flexible, adopting envelope or twist conformations. Computational methods can determine the relative energies of these different conformers and the energy barriers for interconversion between them.

A detailed and quantitative description of the non-planar conformations of the cyclic moieties is achieved through Cremer-Pople puckering analysis. u-tokyo.ac.jp This method defines a set of coordinates (Q, θ, and φ) that describe the exact shape of the ring. For the six-membered cyclohexane ring in the spiro[4.5]decane framework, these parameters can distinguish between ideal chair, boat, and twist-boat conformations. nih.goviucr.org For instance, a perfect chair conformation would have a specific set of puckering parameters. nih.gov Deviations from these ideal values, as calculated for this compound, indicate distortions caused by the spiro fusion and the thiol substituent. iucr.org

Table 3: Representative Cremer-Pople Parameters for the Cyclohexane Ring Based on data from structurally similar spiro[4.5]decane systems. nih.goviucr.org

ParameterValueConformation Indicated
Total Puckering Amplitude (Q)~0.56 ÅSignificant deviation from a planar structure.
Theta (θ)~3.0°Close to 0°, indicative of a distorted Chair conformation.
Phi (φ)~130°Describes the phase of the puckering in the chair form.

Structure-Reactivity Relationships Derived from Computational Data

By integrating the findings from electronic structure, reaction mechanism, and conformational analyses, a comprehensive structure-reactivity relationship for this compound can be established. Computational data provides a direct link between the molecule's calculated properties and its observed or predicted chemical behavior.

For example, the conformational analysis might reveal that in the lowest energy conformer, the thiol group is sterically hindered, which would suggest a slower reaction rate compared to a less stable but more accessible conformer. Similarly, electronic structure calculations showing a high HOMO energy localized on the sulfur atom would strongly support the thiol group's role as a potent nucleophile in reactions like Michael additions or alkylations. acs.org By computationally modeling various reaction pathways and comparing their activation energies, predictions can be made about the regioselectivity and stereoselectivity of reactions, providing a powerful guide for synthetic applications. nih.gov

Synthetic Applications and Derivative Chemistry

Spiro[4.5]decane-8-thiol as a Key Building Block in Complex Molecule Synthesis

While specific documented syntheses using this compound as a starting material are not extensively reported in publicly available literature, the broader class of spirocyclic compounds is recognized for its significance in constructing complex molecules. researchgate.net Spirocycles are integral to numerous natural products and pharmacologically active compounds. mdpi.com The synthesis of spiro[4.5]decane frameworks can be achieved through various methods, including intramolecular cyclization reactions. researchgate.netresearchgate.net

The thiol group on the spiro[4.5]decane scaffold serves as a versatile handle for introducing further molecular complexity. Thiol-containing spirocycles can participate in multicomponent reactions, acting as sulfur donors for the formation of heterocyclic systems. smolecule.com For instance, related spirocyclic thiols have been used in reactions with other organic molecules to generate more elaborate spiro-fused heterocyclic structures. smolecule.com The inherent stereochemistry of the spirocyclic system can also be leveraged to control the three-dimensional arrangement of substituents in the target molecules, a critical aspect in the synthesis of chiral drugs and other bioactive compounds.

Derivatization Strategies for Functional Enhancement and Scaffold Diversification

The thiol group of this compound is the primary site for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced or altered functionalities. These derivatization strategies are crucial for diversifying the chemical space around the spiro[4.5]decane scaffold.

The nucleophilic nature of the thiol group facilitates its conversion into thioethers (sulfides) and disulfides, two important classes of sulfur-containing compounds.

Thioethers: The synthesis of thioethers from this compound can be readily achieved through several established methods. The most common approach involves the deprotonation of the thiol with a base to form a thiolate, which then acts as a potent nucleophile in a substitution reaction with an alkyl halide. organic-chemistry.org This reaction, analogous to the Williamson ether synthesis, is a reliable method for forming carbon-sulfur bonds. nih.gov Alternative methods include the reaction of thiols with alcohols under acidic conditions or using specialized catalysts. nih.gov

Disulfides: The oxidation of thiols provides a direct route to symmetrical disulfides. This transformation can be accomplished using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). smolecule.com Air oxidation, often facilitated by a base and sometimes accelerated by sonication, presents a green and efficient method for disulfide formation. rsc.orgresearchgate.net The resulting disulfide of this compound would feature two spirocyclic units linked by a sulfur-sulfur bond.

Table 1: General Methods for Thioether and Disulfide Synthesis from Thiols

Derivative Reaction Type Typical Reagents and Conditions

Thiol Esters: Thiol esters are another important class of derivatives that can be prepared from this compound. These compounds can be synthesized by the reaction of the thiol with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the direct condensation of the thiol with a carboxylic acid. mdpi.com More recently, methods for the conversion of esters to thioesters under transition-metal-free conditions have also been developed. rsc.org

Thiocarbonyl Derivatives: The thiol group can also be used to form various thiocarbonyl derivatives. For instance, reaction with thiophosgene (B130339) (CSCl₂) can lead to the formation of thiocarbonyl chlorides, which are themselves versatile intermediates. thieme-connect.de These can then be reacted with nucleophiles like alcohols or amines to generate a range of thiocarbonic acid derivatives. thieme-connect.de

Oxidation of the thiol group to higher oxidation states opens up another avenue for derivatization, leading to the formation of sulfonamides and sulfonates, which are prominent functional groups in many pharmaceuticals. smolecule.comnih.gov

Sulfonamides: The direct synthesis of sulfonamides from thiols can be achieved through oxidative coupling with amines. researchgate.net This typically involves the use of an oxidizing agent and often a metal catalyst to facilitate the formation of the sulfur-nitrogen bond. The reaction conditions can be tuned to favor the formation of sulfonamides over other oxidation products.

Sulfonates: The preparation of sulfonate esters from this compound would first require the oxidation of the thiol to the corresponding sulfonic acid. This can be achieved using strong oxidizing agents. The resulting sulfonic acid can then be converted to a sulfonyl chloride, typically by reaction with thionyl chloride (SOCl₂) or a similar reagent. The sulfonyl chloride is a highly reactive intermediate that readily reacts with alcohols in the presence of a base to yield the desired sulfonate ester. researchgate.net

Table 2: General Pathways to Sulfonamide and Sulfonate Derivatives from Thiols

Derivative Key Intermediate General Synthetic Steps
Sulfonamide Thiol Oxidative coupling with an amine using an oxidizing agent and often a catalyst.

Applications in Materials Science

While specific applications of this compound in materials science are not well-documented, the properties of related spirocyclic and thiol-containing compounds suggest potential utility in this field. smolecule.com The rigid spiro[4.5]decane core can impart unique conformational and packing characteristics to materials, while the thiol group provides a reactive site for polymerization or surface modification.

The thiol group is well-known for its participation in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions. These reactions are characterized by high efficiency, mild reaction conditions, and high selectivity, making them ideal for polymer synthesis and modification. This compound could, in principle, be used as a monomer or a cross-linking agent in the preparation of specialty polymers.

The incorporation of the spiro[4.5]decane unit into a polymer backbone could influence the material's thermal properties, solubility, and mechanical strength due to its bulky and rigid nature. Thiol-containing compounds are also used in the formulation of coatings and sealants, where they can improve adhesion and durability. google.com For example, N-halamine precursors with a triazaspiro[4.5]decane structure have been synthesized and bonded to cotton fabrics to create antimicrobial coatings. researchgate.net While this example involves a different spirocycle and functional group, it highlights the potential for spirocyclic structures in functional materials.

Potential in Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

The spirocyclic framework, a defining feature of this compound, is of significant interest in the field of organic optoelectronics, particularly for applications in Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net The core concept of the "spiro" design involves connecting two molecular π-systems through a single, shared sp³-hybridized carbon atom. acs.org This orthogonal arrangement of the two molecular halves imparts a rigid, three-dimensional structure that effectively suppresses intermolecular interactions. acs.orgrsc.org This structural rigidity is crucial for enhancing the morphological stability of materials used in electronic devices. acs.orgacs.org

While direct research on this compound for OLEDs is not extensively documented, the properties of related spiro compounds provide a strong basis for its potential. Spiro-configured molecules are widely studied for all generations of OLEDs, from fluorescent (FOLEDs) to phosphorescent (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices. researchgate.netacs.orgacs.org The spiro atom creates an orthogonal structure that can innately separate holes and electrons, a beneficial characteristic for minimizing the singlet-triplet splitting energy (ΔEₛₜ) in TADF materials. researchgate.netacs.orgacs.org

Compounds based on spiro-skeletons, such as the classic 9,9'-spirobifluorene (SBF), are utilized for their high glass transition temperatures (Tg), which contribute to the morphological stability and longevity of devices. acs.orgacs.org They are often employed as host materials for phosphorescent emitters, where a high triplet energy level (T₁) is essential to prevent reverse energy transfer. acs.org Furthermore, the inclusion of heteroatoms, such as the sulfur atom in this compound, is a known strategy in materials science to modulate electronic properties. thieme-connect.comresearchgate.net The thiol group, in particular, offers a reactive handle for further functionalization, allowing for the attachment of various chromophoric or charge-transporting moieties. This adaptability could allow for the tuning of the electronic and optical properties of this compound derivatives to make them suitable as emitters or hosts in OLEDs. aip.org The investigation of spiro compounds beyond the common fluorene-based systems is considered a valuable direction for developing new materials to advance OLED technology. acs.org

Role as a Scaffold in Chemical Biology Research

The spiro[4.5]decane moiety is a valuable scaffold in chemical biology and medicinal chemistry, primarily due to its inherent three-dimensional structure and conformational rigidity. dndi.orgbldpharm.com Spirocycles are increasingly incorporated into drug candidates because their sp³-rich frameworks can improve drug-like properties compared to flat, aromatic systems. researchgate.netnih.govrsc.org The introduction of a spirocyclic core into a molecule helps to pre-organize its structure into a specific three-dimensional shape, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netenamine.net

Design of Conformationally Restricted Analogues for Ligand Design

A key strategy in modern drug design is the use of conformational restriction to improve a ligand's interaction with its target protein. enamine.net By reducing the number of conformations a molecule can adopt, the entropic penalty upon binding is decreased, which can lead to higher potency. enamine.net Spirocyclic systems, such as the spiro[4.5]decane framework, are excellent tools for achieving this. dndi.orgenamine.net Their rigid structure locks the relative orientation of substituents, presenting them to a biological target in a well-defined spatial arrangement. bldpharm.com

This principle has been applied to design conformationally restricted analogues of known bioactive molecules to explore and optimize their interaction with receptors. The spiro[4.5]decane scaffold provides a robust and synthetically accessible platform for creating these structurally defined analogues. nih.gov The three-dimensional nature of the spirocycle allows for the exploration of chemical space in a way that is not possible with more traditional, planar scaffolds, potentially leading to the discovery of ligands with novel pharmacological profiles. researchgate.netrsc.org For example, the azaspiro[4.5]decane scaffold has been investigated for developing selective inhibitors for the γ-aminobutyric acid (GABA) transporter subtype 2 (GAT2). nih.gov

Exploration of Structure-Activity Relationships within Bioactive Scaffolds

The spiro[4.5]decane scaffold is an exemplary platform for conducting structure-activity relationship (SAR) studies. dndi.orgnih.gov SAR investigations are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect its biological activity. The rigid nature of the spiro[4.5]decane core ensures that changes in activity can be more directly attributed to the specific modifications made, rather than to broader conformational shifts. nih.gov

Research into derivatives of related spiro systems, such as 1-thia-4-azaspiro[4.5]decanes, demonstrates this utility. By synthesizing a series of analogues with different substituents on the spirocyclic core, researchers can systematically probe the requirements for biological activity. For instance, studies on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potential antiviral agents revealed that the nature and position of substituents on the spiro ring were critical for their activity against the influenza A virus. This systematic derivatization is a classic SAR approach, helping to define which parts of the molecule are essential for its function and guiding the design of more potent and selective compounds. dndi.org The this compound, with its modifiable thiol group and multiple positions on the carbocyclic ring, is well-suited for such synthetic elaboration to build libraries of compounds for biological screening. acs.org

Interactive Data Tables

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Routes to Enantioenriched Spiro[4.5]decane-8-thiol

The development of stereoselective methods to access enantioenriched this compound is a crucial area of future research. The inherent chirality of this spirocycle means that its individual enantiomers could exhibit distinct biological activities or properties. Drawing inspiration from established asymmetric syntheses of other spirocyclic systems and chiral thiols, several promising strategies can be envisioned.

One potential approach involves the asymmetric synthesis of a corresponding spiro[4.5]decan-8-ol precursor, followed by stereospecific conversion to the thiol. For instance, asymmetric hydrogenation or transfer hydrogenation of a prochiral spiro[4.5]decan-8-one could yield the enantioenriched alcohol. Subsequent conversion to the thiol could be achieved via a Mitsunobu reaction with a thiol surrogate or by activation of the alcohol as a sulfonate ester followed by nucleophilic substitution with a sulfide (B99878) source.

Another promising avenue is the use of chiral catalysts in cycloaddition reactions to construct the spiro[4.5]decane framework with inherent stereocontrol at the spirocenter and other stereogenic centers. For example, asymmetric Diels-Alder reactions have been successfully employed for the synthesis of various spirocyclic compounds. A hypothetical asymmetric synthesis could involve the reaction of a substituted cyclopentadiene (B3395910) with a chiral dienophile, followed by functional group manipulations to introduce the thiol at the C8 position.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

Strategy Key Transformation Potential Catalyst/Reagent Expected Outcome
Asymmetric Ketone Reduction Asymmetric hydrogenation of spiro[4.5]decan-8-one Chiral Ru- or Rh-based catalysts Enantioenriched spiro[4.5]decan-8-ol
Stereospecific Thiolation Mitsunobu reaction of enantioenriched spiro[4.5]decan-8-ol Diethyl azodicarboxylate (DEAD), triphenylphosphine, thioacetic acid Enantioenriched this compound (with inversion of stereochemistry)
Asymmetric Cycloaddition Diels-Alder reaction Chiral Lewis acid or organocatalyst Diastereomerically and enantiomerically enriched spiro[4.5]decane precursor

Exploration of New Catalytic Transformations Involving the Thiol Functionality

The thiol group in this compound is a versatile functional handle for a variety of catalytic transformations, opening doors to the synthesis of novel functionalized molecules. Future research will likely focus on leveraging this reactivity in established and emerging catalytic reactions.

The thiol-ene and thiol-yne "click" reactions are particularly promising areas for exploration. nih.gov These reactions, which involve the radical-mediated addition of a thiol to an alkene or alkyne, are known for their high efficiency, atom economy, and tolerance of a wide range of functional groups. This compound could serve as a key building block in these reactions for the construction of complex architectures, including polymers and macrocycles. nih.gov

Furthermore, the development of catalytic methods for the thioetherification of this compound with various electrophiles would be a valuable pursuit. This could involve transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches to form C-S bonds under mild conditions. Such methodologies would provide access to a diverse library of spiro[4.5]decane-8-thioether derivatives with potential applications in medicinal chemistry and materials science.

Advanced Characterization of Transient Species in Thiyl Radical Chemistry

The generation of the spiro[4.5]decanyl-8-thiyl radical from this compound through processes like photolysis or single-electron oxidation opens up a rich area of radical chemistry. Understanding the structure, reactivity, and lifetime of this transient species is crucial for controlling its subsequent reactions.

Advanced spectroscopic techniques will be instrumental in these investigations. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of radical species. rsc.orgucl.ac.ukucl.ac.ukresearchgate.net EPR studies on the spiro[4.5]decanyl-8-thiyl radical could provide valuable information about its g-tensor and hyperfine coupling constants, which in turn would offer insights into its electronic structure and conformation. rsc.orgresearchgate.net

Transient absorption spectroscopy, with its ability to monitor short-lived intermediates on the femtosecond to microsecond timescale, could be employed to study the kinetics of the formation and decay of the thiyl radical. nih.govbris.ac.ukresearchgate.netrsc.org This would allow for the elucidation of reaction mechanisms involving this radical, such as its participation in hydrogen atom transfer reactions or addition to unsaturated systems. mdpi.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The adoption of flow chemistry and other sustainable synthesis methodologies represents a significant future direction for the synthesis and functionalization of this compound. researchgate.netmdpi.comscielo.brnih.gov Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the potential for automation and high-throughput screening. nih.govflinders.edu.au

The synthesis of this compound itself could be adapted to a continuous flow process, potentially leading to higher yields and purity. For instance, the reduction of spiro[4.5]decan-8-one and subsequent thiolation could be performed in a telescoped flow system, minimizing manual handling and purification steps. flinders.edu.au

Furthermore, flow chemistry is particularly well-suited for photochemical reactions. The generation of the spiro[4.5]decanyl-8-thiyl radical using a photochemical flow reactor would allow for precise control over irradiation time and intensity, leading to more selective and efficient radical reactions. Microreactor technology, a subset of flow chemistry, could be particularly valuable for the synthesis of chiral thiols, offering precise control over reaction conditions to maximize stereoselectivity. rsc.orgamanote.comresearchgate.net

Computational Design and Discovery of Functionalized this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in guiding the future discovery and design of functionalized this compound derivatives. mdpi.comnih.govdntb.gov.ua DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, helping to rationalize experimental observations and predict the outcomes of new reactions. mdpi.comnih.govdntb.gov.ua

For instance, DFT studies could be used to model the transition states of potential asymmetric synthetic routes, aiding in the design of more effective chiral catalysts. Computational screening of virtual libraries of functionalized this compound derivatives could identify candidates with desirable electronic or optical properties for applications in materials science.

Moreover, molecular modeling can be employed to investigate the potential interactions of these spiro compounds with biological targets, guiding the design of new therapeutic agents. By predicting binding affinities and modes of action, computational approaches can significantly accelerate the discovery of novel bioactive molecules based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.